![molecular formula C₄₂H₄₇N₉O₂ B1142701 Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde CAS No. 1356565-46-2](/img/no-structure.png)
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is an impurity of Gleevec . Gleevec, also known as Imatinib, is a tyrosine kinase inhibitor which is highly specific for BCR-ABL, the enzyme associated with chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL) .
Synthesis Analysis
The synthesis of Gleevec involves the use of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl Chloride Dihydrochloride as an intermediate . The compounds are linked together by means of an efficient CDI-mediated coupling reaction in DMF .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Gleevec include the condensation of two key intermediates, the aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride . This is achieved by heating in a large volume of pyridine, which is necessary to bind the hydrogen chloride liberated in the reaction .Wissenschaftliche Forschungsanwendungen
1. Treatment of Chronic Myelogenic Leukemia (CML) Imatinib, commercially available as Gleevec, is the first therapeutic agent to treat chronic myelogenic leukemia . It specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H interactions .
Inhibition of Tyrosine Kinases
Imatinib is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases . This polytopic molecule has been structurally characterized only in the form of its piperazin-1-ium salt .
Treatment of Gastrointestinal Stromal Tumor
Imatinib was also found to have an inhibitory effect on c-Kit, which is thought to play a role in the formation of gastrointestinal stromal tumor .
Treatment of Idiopathic Hypereosinophilic Syndrome
Imatinib has an inhibitory effect on a platelet-derived growth factor receptor involved in the pathogenesis of the idiopathic hypereosinophilic syndrome .
Structural Studies
A series of structural studies elucidated that Imatinib specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H, and π…π interactions .
Synthesis of Imatinib
Novel methods for synthesis of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine and 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, the intermediates in the synthesis of imatinib, have been devised .
Wirkmechanismus
Safety and Hazards
The safety data sheet for a related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde involves the reaction of 4-(4-formylbenzyl)piperazine with methylamine in the presence of a reducing agent.", "Starting Materials": ["4-(4-formylbenzyl)piperazine", "methylamine", "reducing agent"], "Reaction": [ "Add 4-(4-formylbenzyl)piperazine and reducing agent to a reaction vessel", "Heat the reaction mixture to a temperature of 80-100°C", "Slowly add methylamine to the reaction mixture", "Continue heating the reaction mixture for 24-48 hours", "Cool the reaction mixture and filter the solid product", "Wash the solid product with water and dry under vacuum", "Obtain Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde as a white solid" ] } | |
CAS-Nummer |
1356565-46-2 |
Produktname |
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde |
Molekularformel |
C₄₂H₄₇N₉O₂ |
Molekulargewicht |
709.88 |
Synonyme |
N-(2-Methyl-5-(4-((4-methylpiperazin-1-yl)methyl)benzamido)phenyl)-4-((4-methylpiperazin-1-yl)methyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.